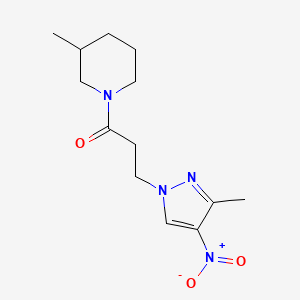
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-PROPANONE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a methyl group, as well as a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-PROPANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone. In this case, 3-methyl-4-nitro-1H-pyrazole can be prepared by reacting 3-methyl-2,4-pentanedione with hydrazine hydrate in the presence of an acid catalyst.
Substitution Reaction: The nitro group is introduced by nitration of the pyrazole ring using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Coupling Reaction: The final step involves the coupling of the pyrazole and piperidine rings through a propanone linker. This can be achieved by reacting 3-methyl-4-nitro-1H-pyrazole with 3-methylpiperidine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the propanone linker can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl groups on the pyrazole and piperidine rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Amino Derivatives: Reduction of the nitro group.
Alcohol Derivatives: Reduction of the carbonyl group.
Substituted Derivatives: Introduction of various functional groups in place of the methyl groups.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine ring.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-PROPANONE would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The nitro group could participate in redox reactions, while the piperidine ring could interact with neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
3-(4-NITRO-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-PROPANONE: Similar structure but lacks the methyl group on the pyrazole ring.
3-(3-METHYL-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-PROPANONE: Similar structure but lacks the nitro group on the pyrazole ring.
3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PIPERIDINO-1-PROPANONE: Similar structure but lacks the methyl group on the piperidine ring.
Properties
Molecular Formula |
C13H20N4O3 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-(3-methyl-4-nitropyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H20N4O3/c1-10-4-3-6-15(8-10)13(18)5-7-16-9-12(17(19)20)11(2)14-16/h9-10H,3-8H2,1-2H3 |
InChI Key |
SNLNPQOTROXCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCN2C=C(C(=N2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14922287.png)
![3-cyclohexyl-1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B14922298.png)
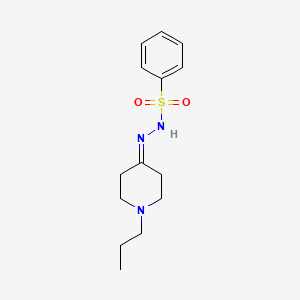
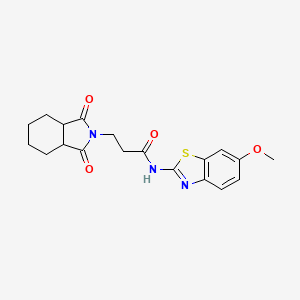
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B14922341.png)
![N-(2-bromo-4-methylphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14922347.png)
![2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14922353.png)
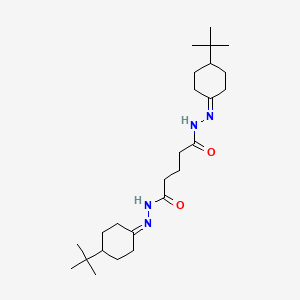
![5-[chloro(difluoro)methyl]-4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14922360.png)
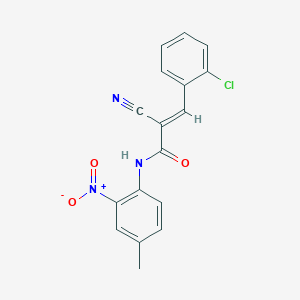

![2-({4-ethyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B14922372.png)
![(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14922377.png)
![(2E)-5-ethoxy-2-{[(2-methoxyethyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B14922388.png)
